3-(Difluoromethoxy)pyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7F2NO2 |
|---|---|
Molecular Weight |
151.11 g/mol |
IUPAC Name |
3-(difluoromethoxy)pyrrolidin-2-one |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)10-3-1-2-8-4(3)9/h3,5H,1-2H2,(H,8,9) |
InChI Key |
KZFCAXQHDCJGTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1OC(F)F |
Origin of Product |
United States |
The Chemical Compound: 3 Difluoromethoxy Pyrrolidin 2 One
Difluoromethylation of Precursors
One strategy involves the synthesis of pyrrolidinone derivatives already containing a difluoromethylene group at the 3-position. For instance, 3,3-difluoro-2-pyrrolidone derivatives have been synthesized starting from ethyl bromodifluoroacetate. researchgate.net The key steps involve a Reformatsky-type reaction to generate ethyl difluoroiodoacetate, followed by the addition of trimethylvinylsilane in the presence of copper to form a key intermediate. This intermediate then reacts with primary amines to yield N-substituted 3,3-difluoro-4-(trimethylsilyl)-2-pyrrolidones, which upon desilylation, afford the final 3,3-difluoro-2-pyrrolidone derivatives.
Table 2: Synthesis of N-Alkyl-3,3-difluoro-2-pyrrolidones
| Amine | Product | Yield (%) |
| Methylamine | N-Methyl-3,3-difluoro-2-pyrrolidone | 75 |
| Ethylamine | N-Ethyl-3,3-difluoro-2-pyrrolidone | 78 |
| Propylamine | N-Propyl-3,3-difluoro-2-pyrrolidone | 80 |
| Isopropylamine | N-Isopropyl-3,3-difluoro-2-pyrrolidone | 72 |
| Benzylamine | N-Benzyl-3,3-difluoro-2-pyrrolidone | 85 |
| Data derived from a study on the synthesis of 3,3-difluoro-2-pyrrolidone derivatives. |
O-Difluoromethylation via Sulfonium (B1226848) Ylides
A direct method for introducing the difluoromethoxy group is through the O-difluoromethylation of a corresponding hydroxyl precursor. The O-difluoromethylation of aliphatic alcohols can be achieved through the use of an S-difluoromethyl sulfonium ylide. d-nb.info This method has been applied to the synthesis of CHF₂O-containing pyrrolidines from commercially available amino alcohols. d-nb.info The reaction involves treating the N-protected 3-hydroxypyrrolidine with a reagent that generates the difluoromethylating species.
Advanced Cycloaddition Strategies
Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands as one of the most powerful and convergent methods for constructing highly substituted, enantioenriched pyrrolidine rings. unimi.itrsc.org This reaction allows for the creation of multiple stereocenters in a single, atom-economical step. acs.org The general strategy involves the reaction of an azomethine ylide, typically generated in situ from the condensation of an α-amino acid or ester with an aldehyde, and a dipolarophile. acs.orgnih.gov
The versatility of this method is showcased by the wide array of catalysts and reaction partners that can be employed to control the diastereo- and enantioselectivity of the resulting pyrrolidine. rsc.orgacs.org Chiral metal complexes, particularly those involving copper and silver, have proven to be highly effective for stereoinduction. acs.org
For the synthesis of a precursor to this compound, one could envision a reaction between an azomethine ylide and a specifically functionalized dipolarophile, such as an acrylate (B77674) bearing the difluoromethoxy group. The reaction of an imine derived from glycine (B1666218) methyl ester with ethyl 2-(difluoromethoxy)acrylate, in the presence of a chiral catalyst system, would theoretically lead directly to a pyrrolidine core possessing the desired C3-substituent pattern. Subsequent cyclization of the resulting amino ester would yield the target lactam.
A variety of dipolarophiles have been successfully used in these cycloadditions, demonstrating the broad scope of the reaction. nih.gov The table below summarizes representative examples of catalytic asymmetric 1,3-dipolar cycloadditions leading to functionalized pyrrolidines, illustrating the high levels of stereocontrol achievable.
Table 1: Examples of Catalytic Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
| Entry | Dipolarophile | Catalyst System | Yield (%) | d.r. (endo:exo) | ee (%) (endo) |
|---|---|---|---|---|---|
| 1 | N-Phenylmaleimide | AgOAc / (R)-TF-BiphamPhos | 98 | >95:5 | 98 |
| 2 | Dimethyl Fumarate | Cu(CH₃CN)₄ClO₄ / (S,S)-f-Binaphane | 90 | 95:5 | 97 |
| 3 | Methyl Acrylate | AgF / (R)-DM-Segphos | 85 | 88:12 | 94 |
Functionalization and Derivatization of the Pyrrolidinone Core
Once the pyrrolidinone ring is formed, various methods can be employed to introduce further complexity. These strategies focus on creating new carbon-carbon or carbon-heteroatom bonds at specific positions on the heterocyclic core.
Smiles-Truce Cascade Processes for α-Arylation
A recently developed and innovative method for the α-arylation of pyrrolidinones involves a one-pot cascade reaction combining nucleophilic ring-opening of an activated cyclopropane (B1198618) with a Smiles-Truce rearrangement. acs.org This metal-free approach allows for the synthesis of densely functionalized α-arylated pyrrolidinones from simple starting materials. acs.org
The process begins with the nucleophilic attack of a sulfonamide on a cyclopropane diester, which triggers the ring-opening of the cyclopropane. acs.org The resulting enolate intermediate then undergoes a Smiles-Truce aryl transfer, which is followed by lactam formation to yield the final α-arylated pyrrolidinone product. acs.org This method is notable for its operational simplicity and its ability to tolerate a variety of functional groups on the aryl sulfonamide, including those that are orthogonal to transition-metal catalysis like aryl halides. acs.org This strategy could be applied to a pre-formed this compound to introduce an aryl group at the C5-position (the α-position to the carbonyl).
Table 2: Substrate Scope for the Smiles-Truce Cascade Synthesis of α-Arylated Pyrrolidinones acs.org
| Entry | Aryl Group of Sulfonamide | Yield (%) |
|---|---|---|
| 1 | 4-Methoxyphenyl | 85 |
| 2 | 4-Chlorophenyl | 72 |
| 3 | 3-Trifluoromethylphenyl | 68 |
| 4 | 2-Naphthyl | 75 |
Nucleophilic Ring-Opening and Annulation of Activated Cyclopropanes
The nucleophilic ring-opening of donor-acceptor (D-A) cyclopropanes is a cornerstone of modern synthetic chemistry for building carbo- and heterocyclic systems. acs.org These strained three-membered rings act as 1,3-dipolar synthons, and their reaction with various nucleophiles can lead to the formation of five-membered rings, including pyrrolidinones. acs.orgnih.gov
The activation of the cyclopropane ring is typically achieved through vicinal electron-donating and electron-withdrawing groups. While Lewis acids are commonly used to promote the ring-opening, alternative metal-free activation methods under basic conditions have also been developed. acs.org As described in the section above, the reaction between arylsulfonamides and cyclopropane diesters under basic conditions provides a direct route to functionalized pyrrolidinones. acs.org This annulation strategy inherently allows for the introduction of substituents at what will become the C3, C4, and C5 positions of the pyrrolidinone ring, depending on the substitution pattern of the starting cyclopropane and the nucleophile.
Redox-Neutral α-Functionalization of Pyrrolidines
Redox-neutral C-H functionalization offers a direct and atom-economical way to forge new bonds without the need for pre-functionalized substrates. nih.govrsc.org For pyrrolidine systems, this approach can be used to introduce aryl or alkyl groups at the α-position to the nitrogen atom. nih.gov
One common strategy involves the in situ generation of an N-aryliminium ion intermediate from the reaction of the pyrrolidine with an oxidizing agent, such as a quinone monoacetal. nih.gov This electrophilic intermediate is then trapped by a suitable nucleophile, like an arylboronic acid, to yield the α-functionalized product. nih.gov The reaction has been shown to be effective for pyrrolidine itself as well as substituted pyrrolidines, including those with existing α-substituents, where functionalization occurs at the less sterically hindered position. nih.gov While most examples involve pyrrolidines (amines), adapting this chemistry to pyrrolidinones (lactams) would require careful consideration of the reactivity of the lactam nitrogen and carbonyl group under the reaction conditions.
Table 3: Redox-Neutral α-Arylation of Substituted Pyrrolidines nih.gov
| Entry | Pyrrolidine Substrate | Aryl Nucleophile (ArB(OH)₂) | Yield (%) |
|---|---|---|---|
| 1 | Pyrrolidine | 4-Methoxyphenylboronic acid | 85 |
| 2 | Pyrrolidine | 3,5-Dimethylphenylboronic acid | 80 |
| 3 | 2-Methylpyrrolidine | Phenylboronic acid | 70 |
Photoredox-Catalyzed Iterative Functionalization
Visible-light photoredox catalysis has emerged as a powerful platform for generating radical intermediates under exceptionally mild conditions, enabling a wide range of synthetic transformations. beilstein-journals.orguni-regensburg.denih.gov This technology is particularly well-suited for the functionalization of C-H bonds and the derivatization of heterocyclic scaffolds like pyrrolidinone. researchgate.net
For instance, photoredox catalysis can facilitate the direct N-(het)arylation of lactams, providing a mild alternative to traditional, often harsh, coupling methods. uni-regensburg.denih.gov This method involves the generation of an N-centered radical from the lactam, which then engages with an (hetero)arene coupling partner. uni-regensburg.de Furthermore, photoredox catalysis enables iterative functionalization strategies. A pre-existing functional handle on the pyrrolidinone ring can be used to direct sequential C-H functionalization reactions, allowing for the controlled, step-wise construction of complex substitution patterns. acs.org This approach offers a high degree of modularity for building libraries of complex molecules based on the this compound scaffold.
Ring-Opening Reactions for 3-Position Functionalization
Introducing the 3-(difluoromethoxy) substituent is a critical step that can be achieved during the construction of the pyrrolidinone ring itself. Methods that build the ring from acyclic precursors are particularly relevant.
As mentioned in section 2.4.2, the 1,3-dipolar cycloaddition is a prime example. The use of a dipolarophile that already contains the desired C3-substituent is the most direct approach. An acrylate derivative, such as ethyl 2-(difluoromethoxy)acrylate, would serve as an ideal precursor. While the synthesis of this specific reagent is not widely reported, similar functionalized acrylates are known and used in organic synthesis. nih.govwikipedia.org The reaction of such a dipolarophile with an azomethine ylide would forge the pyrrolidine ring with the difluoromethoxy group installed at the correct position from the outset.
Alternatively, ring-opening reactions of other heterocycles can be used to generate precursors for pyrrolidine synthesis. For example, the ozonolysis of an oxazine (B8389632), followed by reductive amination and intramolecular cyclization, can produce highly substituted pyrrolidines. nih.gov In such a multi-step sequence, the difluoromethoxy group could be incorporated into the initial oxazine precursor, ultimately being transferred to the C3 position of the final pyrrolidinone product.
Stereoselective Synthesis of this compound Stereoisomers
The creation of a defined stereocenter at the 3-position of the pyrrolidin-2-one ring is a critical aspect of the synthesis of this compound. Both enantioselective and diastereoselective methods can be envisaged to achieve this.
Enantioselective synthesis aims to produce a single enantiomer of the target molecule. For this compound, this would involve the asymmetric introduction of the difluoromethoxy group or the stereoselective formation of the pyrrolidinone ring.
One potential enantioselective strategy involves the catalytic asymmetric difluoromethylation of a suitable precursor, followed by conversion to the difluoromethoxy group. For instance, a copper-catalyzed enantioselective difluoroalkylation of aldehydes can generate chiral α,α-difluoro-β-hydroxy ketones with high enantiomeric excess. nih.gov A similar strategy could be adapted for a precursor to the pyrrolidin-2-one ring.
Another approach is the use of chiral catalysts in cycloaddition reactions to form the pyrrolidinone ring with high enantioselectivity. For example, organocatalytic enantioselective [3+2] cycloaddition reactions have been successfully employed for the synthesis of highly substituted pyrrolidines. nih.gov A furan-based diene bearing a pendant sulfonamide has been used in a highly enantio- and diastereoselective Diels-Alder-lactamization organocascade to generate oxa-bridged, trans-fused tricyclic γ-lactams. nsf.govescholarship.org Such a strategy could potentially be adapted to incorporate a precursor for the difluoromethoxy group.
A representative enantioselective organocascade reaction is presented in the table below:
| Diene | Dienophile | Catalyst | Solvent | Yield (%) | ee (%) | dr | Reference |
| Furan with pendant sulfonamide | Ethyl fumaroyl chloride | (S)-(-)-BTM | Toluene | 85 | 95 | >20:1 | nsf.gov |
While not directly applied to this compound, these examples demonstrate the feasibility of achieving high enantioselectivity in the formation of substituted pyrrolidinone scaffolds. The challenge would lie in designing a suitable precursor that incorporates the difluoromethoxy moiety or a group that can be readily converted to it.
Diastereoselective synthesis relies on the use of a chiral auxiliary or a pre-existing stereocenter in the starting material to control the stereochemical outcome of a reaction. For the synthesis of a specific diastereomer of this compound, one could start from a chiral precursor.
A plausible route involves the use of a chiral pool starting material, such as a derivative of proline or glutamic acid. For instance, a patent for the synthesis of the drug Asciminib, which contains a substituted pyrrolidine ring, utilizes (R)-3-hydroxypyrrolidine as a chiral building block. regulations.gov A similar strategy could be employed where the hydroxyl group at the 3-position of a pyrrolidine-2-one precursor is converted to the difluoromethoxy group. The stereochemistry at C3 would be predetermined by the choice of the chiral starting material.
Another diastereoselective approach is the addition of a nucleophile to a chiral imine or enamine derived from a pyrrolidinone precursor. The stereochemical outcome of the addition would be directed by the existing chiral center. For example, the diastereoselective addition of silyl-substituted organolithium compounds to chiral sulfinimines has been used to synthesize silicon-substituted pyrrolidines with excellent diastereoselectivity. researchgate.net
A summary of a diastereoselective synthesis of substituted pyrrolidines is shown below:
| Organolithium Reagent | Chiral Sulfinimine | Solvent | Yield (%) | dr | Reference |
| Silyl-substituted diphenylethyllithium | 4-bromo-butanal derived chiral sulfinimine | THF | 62 | >95:5 | researchgate.net |
The synthesis of 3,3-difluoro-2-pyrrolidone derivatives has been accomplished through the reaction of ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl) butanoate with primary amines, followed by desilylation. researchgate.net While this leads to a gem-difluoro substitution, modification of this approach could potentially allow for the introduction of a difluoromethoxy group with diastereocontrol if a chiral amine is used.
Process Optimization and Scalability Considerations
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions and consideration of scalability. For the synthesis of this compound, several factors would need to be addressed.
The use of hazardous reagents, such as elemental fluorine, which can be used for the fluorination of heterocyclic compounds, necessitates specialized equipment and handling procedures. google.comgoogle.com Continuous flow chemistry offers a safer and more efficient alternative for such hazardous reactions, allowing for better control of reaction parameters and minimizing the volume of hazardous materials at any given time. The development of fluorination methods using continuous-flow microreactors has been reported.
Catalyst selection and loading are crucial for both cost-effectiveness and efficiency. For catalytic reactions, optimizing the catalyst turnover number and ease of separation from the product are key considerations. In some cases, the catalyst can be generated in situ, which can simplify the process. googleapis.com
The choice of solvents, reaction temperature, and pressure also plays a significant role in process optimization. Ideally, the process should use environmentally friendly and easily recoverable solvents. A patent for the synthesis of R-2-(2,5-difluorophenyl)pyrrolidine highlights a method that avoids ultra-low temperatures, making it more amenable to industrial production. google.com
Purification methods at scale are another important consideration. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and higher throughput. A patent for pyrrolidine compounds describes the formation of a hydrochloride monohydrate to facilitate purification and handling. google.com
The table below summarizes key considerations for process optimization and scalability:
| Factor | Consideration | Potential Solution | Reference |
| Reagent Safety | Handling of hazardous reagents like elemental fluorine. | Use of continuous flow reactors. | durham.ac.uk |
| Catalyst Efficiency | Cost, loading, and separation of catalysts. | In situ catalyst generation, use of highly active catalysts. | googleapis.com |
| Reaction Conditions | Extreme temperatures and pressures. | Development of methods that operate under milder conditions. | google.com |
| Purification | Scalability of purification methods. | Development of crystalline derivatives for purification. | google.com |
Reaction Mechanisms and Kinetic Studies in Difluoromethoxypyrrolidinone Synthesis
Mechanistic Pathways of Pyrrolidinone Ring Formation
The construction of the pyrrolidin-2-one (γ-lactam) scaffold can be achieved through various synthetic strategies, each proceeding via distinct mechanistic pathways and key intermediates.
A common pathway to substituted pyrrolidinones involves the reaction between iminium intermediates and enolates. This multi-component reaction strategy offers an efficient route to complex cyclic structures.
The mechanism typically begins with the acid-catalyzed condensation of an aromatic aldehyde and a primary amine to generate a Schiff base, or imine. nih.gov This imine is then protonated under acidic conditions to form a reactive iminium ion. nih.gov The electrophilicity of the iminium carbon is a key driver for the subsequent ring-forming step. The rate of imine formation can be influenced by the electronic properties of the substituents on the aromatic aldehyde. nih.gov
In parallel, a keto-ester, such as sodium diethyl oxalacetate, generates an enol or enolate derivative in the reaction medium. nih.gov This nucleophilic enolate then attacks the electrophilic iminium ion. nih.gov The resulting intermediate subsequently undergoes an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto one of the ester's carbonyl groups, followed by elimination of an alcohol molecule (e.g., ethanol) to yield the final polysubstituted 3-hydroxy-3-pyrroline-2-one product. nih.gov While this specific example leads to a pyrroline-2-one, modifications of this general principle, involving different starting materials and subsequent reduction steps, can lead to the saturated pyrrolidinone ring.
Another relevant mechanism involving iminium ions is the ring contraction of piperidine (B6355638) derivatives. This process can form iminium ion intermediates that are trapped by nucleophiles to yield the corresponding pyrrolidine (B122466) derivatives. researchgate.net
[3+2] Cycloaddition reactions represent a powerful and stereocontrolled method for synthesizing pyrrolidine rings. acs.orgacs.org These reactions involve the combination of a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile, typically an alkene).
A key intermediate in many of these transformations is the azomethine ylide. acs.orgacs.org Azomethine ylides can be generated in situ from various precursors, including the reductive treatment of lactams. For instance, an iridium-catalyzed reductive approach using tetramethyldisiloxane (TMDS) as a reductant can generate unstabilized azomethine ylides from lactam precursors like pyrrolidinone itself. acs.org These ylides are highly reactive and readily engage with electron-poor olefins in a [3+2] dipolar cycloaddition to furnish highly substituted pyrrolidine structures. acs.org
The regio- and diastereoselectivity of these cycloadditions are often high and can be elucidated by density functional theory (DFT) computations. acs.org The use of chiral N-tert-butanesulfinylimines as part of the reacting system can also direct the stereochemical outcome, allowing for the diastereoselective synthesis of densely substituted pyrrolidines with multiple stereogenic centers. acs.org
| Cycloaddition Approach | Key Intermediate | Catalyst/Reagent Example | Outcome |
| Reductive Cycloaddition | Unstabilized Azomethine Ylide | Vaska's complex [IrCl(CO)(PPh₃)₂] / TMDS | Highly substituted pyrrolidines acs.org |
| Diastereoselective Cycloaddition | Azomethine Ylide | Ag₂CO₃ | Densely substituted proline derivatives acs.org |
| Radical Cycloaddition | Radical Intermediates | Ti-catalyst | Pyrrolidines from N-acylaziridines and alkenes organic-chemistry.org |
Detailed Mechanism of Difluoromethoxy Group Introduction
The incorporation of the difluoromethoxy (-OCHF₂) group is a critical step that imparts unique physicochemical properties to the molecule. This transformation is typically achieved by the difluoromethylation of a corresponding hydroxyl precursor.
A convenient synthesis of CHF₂O-containing pyrrolidines has been developed starting from commercially available amino alcohols, such as hydroxyproline (B1673980) derivatives. researchgate.net The key step is the difluoromethylation of the hydroxyl group. One established method involves reacting the alcohol with diethyl (bromodifluoromethyl)phosphonate in the presence of a base like potassium hydroxide. nih.gov
The proposed mechanism for this reaction involves the deprotonation of the alcohol by the base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic phosphorus atom of the phosphonate (B1237965) reagent. Subsequent rearrangement and elimination steps lead to the transfer of the "CF₂" unit and formation of the difluoromethyl ether. Alternatively, direct O-difluoromethylation can occur where the alkoxide attacks the carbon atom of a suitable difluoromethyl source. For instance, the use of reagents like FSO₂CF₂CO₂H is believed to generate a difluorocarbene (:CF₂) or a related electrophilic species in situ, which then reacts with the alcohol. Recent studies have demonstrated the synthesis of various CHF₂O-containing cyclic amines, including pyrrolidine derivatives, on a multigram scale using such methods. researchgate.net
The process requires careful control of reaction conditions, as the difluoromethoxy group can be susceptible to hydrolysis, particularly if the reaction mixture is overheated. researchgate.net
Alternative modern strategies for introducing fluorinated motifs include visible-light photoredox catalysis, which can proceed under mild conditions. nih.gov These methods often involve the generation of radical intermediates that lead to C-OCF₂H bond formation. nih.gov
Catalytic Reaction Mechanisms
Transition metal catalysis provides efficient and selective routes for the construction of the pyrrolidinone ring system. Palladium and copper are among the most versatile metals employed for this purpose, each operating through distinct mechanistic cycles.
Palladium catalysts are highly effective in mediating carboamination reactions to form pyrrolidine derivatives. nih.gov A common strategy involves the reaction between an aryl or alkenyl bromide and a γ-aminoalkene derivative.
| Catalyst System | Ligand Example | Application | Reference |
| Pd(dba)₂ / P(o-tol)₃ | Tri(o-tolyl)phosphine | Intramolecular carboamination | nih.gov |
| Pd(OAc)₂ / Ligand | Chiral Phosphine Ligands | Asymmetric carboamination | nih.gov |
| Pd(0) complex | (2-(Diphenylphosphino)phenyl)ether | Trimethylenemethane cycloaddition | osti.govgoogle.com |
Copper-catalyzed reactions offer a powerful alternative for synthesizing pyrrolidines, often proceeding through oxidative pathways involving radical intermediates. nih.govnih.gov These methods are particularly useful for the intramolecular carboamination and aminooxygenation of unactivated alkenes. nih.govnih.gov
In the copper(II)-promoted oxidative cyclization of substrates like N-arylsulfonyl-γ-alkenylamides, the mechanism is believed to involve an initial intramolecular syn-aminocupration of the alkene. nih.gov This step forms a C-N bond and generates a primary alkyl-copper intermediate. This intermediate can then undergo oxidation or homolysis to form a primary carbon radical. nih.govnih.gov This radical intermediate is key to the subsequent C-C bond formation, typically through an intramolecular addition to an aromatic ring (in the case of N-allylanilines) or reaction with another species. nih.gov The presence of radical intermediates has been substantiated by trapping experiments using agents like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO). nih.gov
The choice of the copper salt can significantly impact reaction efficiency, with more organic-soluble salts like copper(II) neodecanoate sometimes providing better results than copper(II) acetate. nih.gov These reactions can exhibit high levels of diastereoselectivity, particularly in the formation of 2,5-disubstituted pyrrolidines, where the cis isomer often predominates. nih.govnih.gov
| Copper Catalyst | Substrate Type | Key Mechanistic Step | Reference |
| Cu(OAc)₂ | N-arylsulfonyl-2-allylanilines | syn-aminocupration, radical addition | nih.gov |
| Cu(ND)₂ (neodecanoate) | γ- and δ-alkenyl N-arylsulfonamides | syn-aminocupration, radical addition | nih.gov |
| Cu(OTf)₂ / (R,R)-Phbox | 4-pentenyl sulfonamide | Aminooxygenation, radical intermediate | nih.gov |
ộng hc ca các Chuyn ổi Chính
ộng hc ca các phn ng này rt quan trng ể ti u hóa iu kin phn ng và ti a hóa hiu sut.
Các nghiên cu ộng hc thưng liên quan ến vic theo dõi s thay ổi nng ộ ca cht phn ng và sn phm theo thi (B1664050) gian bng các k thut phân tích nh sc ký khí (GC), sc ký lng hiu nng cao (HPLC) hoc cng hưng t ht nhân (NMR). D liu thu ưc có thưc s dng ể xác ịnh ịnh lut tc ộ và hng s tc ộ cho phn ng.
Ví d, ịnh lut tc ộ cho vic b sung gc difluoromethoxy vào cht nn pyrrolidinone có th có dng:
Tc ộ = k[Pyrrolidinone]x[•OCF2H]y
Trong ó k là hng s tc ộ, và x và y là bc phn ng ối vi mi loi.
Mt s yu t có thnh hưng ến tc ộ tng hp 3-(Difluoromethoxy)pyrrolidin-2-one:
Nng ộ cht xúc tác: Nng ộ cht xúc tác quang cao hn thưng dn ến tc ộ phn ng nhanh hn cho ến khi mt yu t khác tr thành yu t gii hn.
Cưng ộ ánh sáng: Trong các phn ng xúc tác quang, tc ộ phn ng thưng t l thun vi cưng ộ ánh sáng.
Nhit ộ: Mc dù nhiu phn ng xúc tác quang có th tin hành iu kin nhit ộ phòng, vic tng nhit ộ va phi có th làm tng tc ộ phn ng. acs.org Tuy nhiên, nhit ộ quá cao có th dn ến các phn ng ph không mong mun.
Dung môi: Vic la chn dung môi có thnh hưng ến c hai ộ hòa tan ca cht phn ng và sn ịnh ca các cht trung gian, do ó nh hưng ến tc ộ phn ng.
Bng d liu 1: D liu ộng hc giịnh cho phn ng Difluoromethoxylation
| Thí nghim | [Pyrrolidinone] (M) | Ngun [•OCF2H] (M) | Tc ộ ban ầu (M/s) |
| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 4.8 x 10⁻⁴ |
Dữ liệu trong bảng này là giả định và chỉ nhằm mục đích minh họa.
C Ch Kim soát Lp th
Vic to ra các trung tâm lp th c th trong quá trình tng hp this compound òi hi s kim soát chính xác v hóa hc lp th.
Trong các phn ng tng hp bt ối xng, s chn lc ối quang ưc xác ịnh bi s khác bit v nng lưng gia các trng thái chuyn tip diastereomeric. Các mô hình tính toán và các nghiên cu thc nghim có th cung cp cái nhìn sâu sc v hình hc ca các trng thái chuyn tip này. nih.govyoutube.com
Ví d, vic s dng mt cht xúc tác chiral có th to ra mt môi trưng chiral xung quanh các cht phn ng, làm cho mt trng thái chuyn tip dn ến mt ối quang th này có nng lưng thp hn so vi trng thái chuyn tip dn ến ối quang th kia. Các yu t nh tương tác không gian và tương tác in t trong trng thái chuyn tip óng mt vai trò quan trng trong vic xác ịnh kt qu lp th. beilstein-journals.orgbeilstein-journals.org
Vic la chn cht xúc tác chiral là rt quan trng ể ạt ưc ộ chn lc ối quang cao. acs.orgjst.go.jp Các loi cht xúc tác chiral khác nhau, chng hn nh các phc hp kim loi vi các phi t chiral hoc các cht xúc tác hu c, có thưc s dng. capes.gov.br
Cu trúc ca phi t chiral hoc cht xúc tác hu c ra lnh cho môi trưng lp th ca phn ng. nih.gov Bng cách thit k cn thn cht xúc tác, có th ti u hóa s chn lc ối quang cho mt phn ng c th.
Bng d liu 2: nh hưng ca Cht xúc tác Chiral ến S chn lc ối quang
| Cht xúc tác Chiral | T lối quang (ee%) |
| Cht xúc tác A (Da trên Proline) | 85 |
| Cht xúc tác B (Da trên Cinchona Alkaloid) | 92 |
| Cht xúc tác C (Phc hp kim loi-BINAP) | 98 |
Dữ liệu trong bảng này là giả định và chỉ nhằm mục đích minh họa.
Bng các hp cht hóa hc
| Tên hp cht | S CAS | Công thc phân t |
| This compound | Không có sn | C₅H₇F₂NO₂ |
| Pyrrolidinone | 616-45-5 | C₄H₇NO |
| Gc Difluoromethoxy | Không có sn | •OCF₂H |
Theoretical and Computational Chemistry Studies of 3 Difluoromethoxy Pyrrolidin 2 One
Quantum Chemical Investigations
Quantum chemical investigations provide a foundational understanding of the electronic behavior and stability of molecules. For 3-(Difluoromethoxy)pyrrolidin-2-one, these studies would be crucial in elucidating the impact of the electron-withdrawing difluoromethoxy group on the pyrrolidinone ring.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful computational methods used to predict molecular properties. DFT, particularly with hybrid functionals like B3LYP, is a common choice for studying pyrrolidinone derivatives due to its balance of accuracy and computational cost. arabjchem.org For instance, studies on various substituted pyrrolidinones have successfully employed the B3LYP functional with basis sets like 6-31G* to calculate thermodynamic parameters, dipole moments, and frontier molecular orbital energies. arabjchem.org
In the case of this compound, DFT calculations would be instrumental in understanding the influence of the OCHF2 group on the molecule's geometry and electronic structure. The high electronegativity of the fluorine atoms is expected to significantly alter the electron distribution within the molecule.
Basis Set Effects and Computational Method Sensitivity
The choice of basis set and computational method is critical for obtaining reliable results. Studies on similar molecules, such as 2-pyrrolidone and its dimers, have explored various DFT levels and basis sets to ensure the accuracy of calculated properties like intermolecular hydrogen bond energies and vibrational frequencies. nih.gov For a molecule like this compound, it would be important to use a basis set that can adequately describe the polarization effects of the fluorine atoms, such as a Pople-style basis set with polarization and diffuse functions (e.g., 6-311+G(d,p)).
Electronic Structure and Bonding Analysis
The introduction of a difluoromethoxy group at the 3-position of the pyrrolidinone ring has a profound effect on its electronic structure and bonding.
Electron Density Distribution
The electron density distribution in this compound would be significantly polarized towards the difluoromethoxy group. This is due to the high electronegativity of the fluorine and oxygen atoms, which draw electron density away from the pyrrolidinone ring. This electron-withdrawing effect can be analyzed using techniques like Natural Bond Orbital (NBO) analysis, which has been applied to understand charge transfer and intermolecular interactions in 2-pyrrolidone dimers. nih.govresearchgate.net
The expected electron density distribution would render the carbon atom of the difluoromethoxy group and the adjacent C3 carbon of the ring more electrophilic.
Molecular Electrostatic Potential (ESP) Mapping
Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. scinapse.ioresearchgate.net For this compound, the ESP map would likely show a region of high positive potential (blue) around the hydrogen atoms of the difluoromethoxy group and a region of high negative potential (red) around the carbonyl oxygen and the fluorine atoms. researchgate.net
This distribution of electrostatic potential suggests that the carbonyl oxygen would be a likely site for electrophilic attack, while the area around the difluoromethoxy group would be susceptible to nucleophilic interaction. ESP analysis has been effectively used to understand stereoselectivity in reactions involving β-lactams, which are structurally related to pyrrolidinones. rsc.org
Conformational Analysis and Pseudorotation of the Pyrrolidinone Ring
The five-membered pyrrolidinone ring is not planar and undergoes a dynamic process called pseudorotation, where it puckers into various envelope and twist conformations. The substituent at the 3-position plays a crucial role in determining the preferred conformation. nih.gov
The motional restrictions of the proline pyrrolidinone ring, a similar structure, allow it to act as a turn inducer in peptides and proteins. nih.gov The pyrrolidinone ring is known to exhibit two predominant pucker modes, C4-exo and C4-endo envelope conformers, and the ratio between them can be controlled by substituents. nih.gov In this compound, the bulky and electronegative difluoromethoxy group would create a steric and electronic preference for a specific ring pucker. It is likely that the substituent would favor a pseudoequatorial orientation to minimize steric hindrance. nih.gov
Computational studies on substituted β-lactams have also highlighted the importance of substituent effects on ring conformation. nih.gov Detailed conformational analysis of this compound would require systematic scanning of the potential energy surface to identify the global and local energy minima corresponding to different ring puckers.
Computational Studies of Reaction Mechanisms
Understanding the reaction mechanisms of this compound at a molecular level is crucial for predicting its reactivity and designing new synthetic pathways. Computational chemistry offers powerful tools to elucidate complex reaction pathways, identify transient intermediates, and calculate reaction energetics. nih.gov
The transition state (TS) is a critical point on a potential energy surface, representing the highest energy barrier along a reaction coordinate. fiveable.mefiveable.me Characterizing the TS is fundamental to understanding the kinetics of a chemical reaction. For reactions involving this compound, such as nucleophilic attack at the carbonyl carbon or reactions at the α-carbon, computational methods like Density Functional Theory (DFT) would be employed. researchgate.netrsc.org
To locate a transition state, a common procedure involves an initial guess of the TS geometry, followed by optimization algorithms that search for a first-order saddle point on the potential energy surface. wayne.edulibretexts.org This is a geometry where the energy is a maximum in the direction of the reaction coordinate but a minimum in all other directions. fiveable.me Frequency calculations are then performed to confirm the nature of the stationary point. A genuine transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction path from reactant to product. libretexts.org
Hypothetical data for a reaction involving this compound is presented in Table 1. This data illustrates the typical outputs of a transition state calculation.
Table 1: Hypothetical Transition State Calculation Data for a Reaction of this compound (Note: This data is illustrative and not from published research.)
| Parameter | Value | Method/Basis Set |
| Reaction Type | Nucleophilic Acyl Substitution | - |
| Energy Barrier (ΔE‡) | 25.5 kcal/mol | DFT (B3LYP/6-311+G(d,p)) |
| Imaginary Frequency | -350 cm⁻¹ | DFT (B3LYP/6-311+G(d,p)) |
| Key Bond Distance (C-Nu) | 2.15 Å | - |
| Key Bond Distance (C-O) | 1.28 Å | - |
A Potential Energy Surface (PES) provides a comprehensive landscape of a molecule's energy as a function of its geometry. wayne.eduyoutube.com For a chemical reaction, the PES maps the energy changes as reactants are converted into products, passing through transition states and intermediates. fiveable.mefiveable.me
For this compound, mapping the PES for a specific reaction, such as its synthesis or degradation, would involve calculating the energy at numerous points along the chosen reaction coordinates. wayne.eduyoutube.com This allows for the visualization of the minimum energy path (MEP), which is the most likely route the reaction will follow. wayne.edu Methods for exploring the PES include relaxed scans, where one or more geometric parameters are systematically varied while optimizing the remaining degrees of freedom, and more advanced techniques for exploring complex, multi-dimensional surfaces. wayne.eduyoutube.com The resulting surface reveals the relative energies of reactants, products, intermediates, and transition states, providing a complete thermodynamic and kinetic profile of the reaction. fiveable.mewayne.edu
Dynamic simulations, such as Ab Initio Molecular Dynamics (AIMD), can provide a more realistic picture of a reaction by incorporating temperature and solvent effects. youtube.com In an AIMD simulation, the forces on the atoms are calculated "on the fly" using quantum mechanical methods, and the nuclei are moved according to classical mechanics.
Simulating a reaction pathway for this compound would involve setting up a system with the reactant molecules (and solvent, if applicable) and running the simulation for a sufficient time to observe the reaction event. sciencedaily.com Techniques like metadynamics can be used to accelerate the exploration of the PES and overcome high energy barriers, making it possible to simulate rare events within a reasonable computational timeframe. These simulations can reveal not just the primary reaction pathway but also competing side reactions and the dynamic behavior of intermediates. researchgate.net
Prediction of Spectroscopic Properties
Computational methods are highly effective at predicting spectroscopic properties, which is invaluable for structure elucidation and for interpreting experimental data.
NMR spectroscopy is a cornerstone of chemical characterization. Predicting NMR chemical shifts computationally has become a standard tool for confirming proposed structures. nih.govnih.govmdpi.com The most common method involves optimizing the molecular geometry using DFT and then calculating the NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO). nih.govresearchgate.net
The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For fluorinated compounds like this compound, ¹⁹F NMR predictions are particularly important. novartis.com The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, although larger deviations can occur. nih.govmdpi.com
Table 2 presents hypothetical predicted NMR chemical shifts for this compound, illustrating the expected output from such calculations.
Table 2: Hypothetical Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (ppm) for this compound (Note: This data is illustrative and not from published research. Atom numbering is standard.)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Predicted ¹⁹F Shift |
| C2 (C=O) | - | 175.8 | - |
| C3 | 4.55 | 78.9 | - |
| C4 | 2.40, 2.65 | 28.5 | - |
| C5 | 3.50 | 45.1 | - |
| O-CHF₂ | 6.80 (t) | 118.2 (t) | -75.3 (d) |
| NH | 7.90 | - | - |
IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. rsc.orgnih.gov The process begins with a geometry optimization, followed by a frequency calculation at the same level of theory. nih.govresearchgate.net This calculation yields a set of harmonic vibrational frequencies.
Because these calculations often overestimate experimental frequencies due to the neglect of anharmonicity and other factors, the calculated frequencies are typically scaled using empirical scaling factors. nih.gov These scaled frequencies can then be compared with an experimental IR spectrum to aid in peak assignment. nih.gov For this compound, key vibrational modes would include the C=O stretch of the lactam, the N-H stretch, and the characteristic C-F and C-O-C stretches of the difluoromethoxy group. ssbodisha.ac.in
Table 3 shows a selection of hypothetical calculated and scaled vibrational frequencies for key functional groups in this compound.
Table 3: Hypothetical Calculated IR Frequencies (cm⁻¹) for this compound (Note: This data is illustrative and not from published research.)
| Vibrational Mode | Calculated Harmonic Frequency | Scaled Frequency |
| N-H Stretch | 3550 | 3425 |
| C-H Stretch (aliphatic) | 3050-3150 | 2940-3035 |
| C=O Stretch (lactam) | 1785 | 1720 |
| C-F Stretch | 1150, 1190 | 1110, 1150 |
| C-O-C Stretch | 1080 | 1045 |
Computational Tools in Synthetic Design and Optimization
The synthesis of novel compounds such as this compound is a complex undertaking that can be significantly streamlined through the use of computational tools. These tools offer a rational approach to designing synthetic routes and optimizing reaction conditions, reducing the need for extensive empirical experimentation.
In silico design and optimization have become indispensable in modern organic synthesis. nih.gov For a target like this compound, computational methods can be employed to evaluate potential synthetic pathways, predict the feasibility of key transformations, and identify potential side reactions. Density Functional Theory (DFT) is a particularly powerful tool for these purposes, allowing for the detailed study of electronic structure and reaction energetics. rsc.orgnih.gov For instance, DFT calculations could be used to model the transition states of various proposed synthetic steps, providing insights into the activation energies and helping to select the most promising reaction conditions. The effect of the fluorine atoms on the reactivity of the pyrrolidinone ring can be systematically investigated, guiding the choice of reagents and catalysts. nih.govnih.gov
Predicting the outcome of a chemical reaction is a central challenge in organic synthesis. Computational models that can accurately forecast the products of a reaction, along with their relative yields, are of immense value. These models are broadly categorized into mechanism-based approaches and data-driven approaches.
Mechanism-based models utilize quantum chemical calculations to simulate the reaction at a molecular level. For the synthesis of this compound, this could involve modeling the reaction of a suitable pyrrolidinone precursor with a difluoromethoxylating agent. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the prediction of the major product and potential byproducts.
Data-driven models, on the other hand, leverage the vast amount of existing chemical reaction data to make predictions. nih.govmit.edu These models often employ machine learning algorithms trained on large databases of reactions. While specific data for the synthesis of this compound may be scarce, models trained on broader classes of fluorination reactions or reactions involving lactams can still provide valuable predictions. nih.gov These models can identify patterns and correlations that may not be immediately obvious to a human chemist, suggesting, for instance, that a particular combination of reagents is likely to be successful. The accuracy of these predictions is continually improving as more data becomes available and as the algorithms become more sophisticated. nih.govarxiv.org
Below is an illustrative data table showcasing how a predictive model might evaluate different synthetic approaches to this compound.
| Proposed Reaction | Precursor | Reagent | Predicted Yield (%) | Predicted Major Byproduct | Model Confidence |
| Difluoromethoxylation | 3-Hydroxy-pyrrolidin-2-one | Difluorocarbene source | 65 | 3-(Fluoromethyl)pyrrolidin-2-one | High |
| Cyclization | 4-(Difluoromethoxy)-4-aminobutanoic acid derivative | Coupling agent | 78 | Polymeric material | Medium |
| Fluorination of methoxy (B1213986) precursor | 3-Methoxypyrrolidin-2-one | Electrophilic fluorinating agent | 45 | Ring-opened products | High |
This table is for illustrative purposes and does not represent actual experimental data.
Machine learning (ML) is revolutionizing organic synthesis by providing powerful tools for prediction, optimization, and even the discovery of new reactions. nih.gov In the context of synthesizing this compound, ML models can be applied in several ways.
One key application is in the prediction of reaction conditions. Given a desired transformation, such as the introduction of the difluoromethoxy group onto the pyrrolidinone scaffold, an ML model can suggest optimal solvents, catalysts, temperatures, and reaction times. These models are trained on vast datasets of successful and unsuccessful reactions, allowing them to learn the complex interplay between different reaction parameters. nih.gov
Furthermore, ML can be used to predict the properties of the target molecule, which can in turn guide the synthetic strategy. For example, an ML model could predict the solubility, lipophilicity, and potential biological activity of this compound. This information can help to prioritize synthetic targets and to design molecules with improved properties. The use of ML in this way can significantly accelerate the drug discovery process.
The table below illustrates how a machine learning model might be used to optimize the conditions for a key synthetic step in the preparation of this compound.
| Parameter | Value | Predicted Yield (%) |
| Solvent | Dichloromethane | 72 |
| Acetonitrile (B52724) | 68 | |
| Tetrahydrofuran | 75 | |
| Temperature (°C) | 0 | 65 |
| 25 | 75 | |
| 50 | 70 | |
| Catalyst Loading (mol%) | 1 | 68 |
| 5 | 75 | |
| 10 | 74 |
This table is for illustrative purposes and does not represent actual experimental data.
The continued development of computational tools, particularly those based on machine learning, holds great promise for the future of organic synthesis. As these models become more accurate and accessible, they will undoubtedly play an increasingly important role in the design and synthesis of novel and valuable compounds like this compound.
Advanced Analytical Characterization Techniques for 3 Difluoromethoxy Pyrrolidin 2 One
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural analysis of 3-(Difluoromethoxy)pyrrolidin-2-one. By probing the interactions of the molecule with electromagnetic radiation, these methods reveal a wealth of information about the connectivity and environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides a detailed map of the molecular skeleton and the spatial relationships between atoms.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the single proton of the difluoromethoxy group.
The key expected signals are:
-OCHF₂ Proton: This proton will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). This signal is typically found significantly downfield. For similar compounds, the chemical shift for such a proton appears as a triplet with a large coupling constant (e.g., J = 71.4 Hz). rsc.org
Ring Protons (C3-H, C4-H₂, C5-H₂): The proton at the C3 position, being attached to the same carbon as the electronegative difluoromethoxy group, is expected to be shifted downfield relative to other ring protons. The protons on C4 and C5 will exhibit complex splitting patterns due to coupling with each other (geminal and vicinal coupling). The protons on C5, adjacent to the amide nitrogen, will also be influenced by its electronic effects.
Amide Proton (N-H): A broad singlet is expected for the amide proton, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This table is based on computational predictions and data from analogous structures, as specific experimental data is not publicly available.)
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H (on -OCHF₂) | ~7.3 | Triplet (t) | ²JHF ≈ 70-75 Hz |
| H (on C3) | ~4.5 - 4.8 | Multiplet (m) | - |
| H (on C4) | ~2.2 - 2.5 | Multiplet (m) | - |
| H (on C5) | ~3.3 - 3.6 | Multiplet (m) | - |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides clues about its hybridization and electronic environment. In proton-decoupled ¹³C NMR, each signal typically appears as a singlet.
For this compound, five distinct carbon signals are expected:
Carbonyl Carbon (C2): The amide carbonyl carbon is the most deshielded and will appear at the lowest field (highest ppm value), typically in the range of 170-180 ppm. For the parent compound, 2-pyrrolidinone (B116388), this signal appears around 179.8 ppm. chemicalbook.com
Difluoromethoxy Carbon (-OCHF₂): This carbon will appear as a triplet due to the strong one-bond coupling with the two fluorine atoms (¹JCF). This is a characteristic feature for a CF₂ group.
C3 Carbon: This carbon is bonded to the electronegative oxygen of the difluoromethoxy group and will be shifted downfield.
C5 Carbon: This carbon, adjacent to the nitrogen atom, will also be deshielded.
C4 Carbon: This methylene (B1212753) carbon is generally the most shielded of the ring carbons.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Note: Ranges are estimated based on data from 2-pyrrolidinone and other fluorinated analogs.)
| Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (due to F) |
|---|---|---|
| C2 (C=O) | 170 - 180 | Singlet |
| -OCHF₂ | 115 - 125 | Triplet (t) |
| C3 | 75 - 85 | - |
| C5 | 40 - 50 | - |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.govrsc.org Since ¹⁹F is 100% naturally abundant and has a large chemical shift range, it provides clear and informative spectra. organic-chemistry.org
For this compound, the two fluorine atoms are chemically equivalent. Therefore, a single fluorine signal is expected. This signal will be split into a doublet by the single proton of the difluoromethoxy group (²JHF). The coupling constant is expected to be large, consistent with two-bond H-F coupling. In similar structures, the 19F signal for a -OCF₂H group appears as a doublet with a coupling constant around 55-60 Hz. rsc.org The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for confirming the presence and specific environment of the fluorine atoms, free from the background interference that can affect ¹H NMR. rsc.org
Table 3: Expected ¹⁹F NMR Spectral Data for this compound
| Atom | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of the protons around the pyrrolidinone ring, for instance, confirming the H4-H5 and H3-H4 spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is the primary method for assigning the ¹³C signals of the protonated carbons (C3, C4, and C5).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like C2) and for connecting different parts of the molecule. For example, an HMBC spectrum would show a correlation between the proton on the -OCHF₂ group and the C3 carbon, confirming the attachment of the difluoromethoxy group.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
For this compound (Molecular Formula: C₅H₇F₂NO₂), the expected exact mass is approximately 163.04 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring this mass with high precision.
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z = 163 would be expected. The fragmentation pattern would likely involve the loss of key functional groups. Common fragmentation pathways for related structures often include the loss of the side chain. Therefore, a prominent fragment would be expected from the cleavage of the C-O bond, resulting in the loss of the difluoromethoxy group (-OCHF₂).
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity | Possible Origin |
|---|---|---|
| 163 | [M]⁺ | Molecular Ion |
| 96 | [M - OCHF₂]⁺ | Loss of the difluoromethoxy group |
| 84 | [C₄H₆NO]⁺ | Pyrrolidinone ring fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amide, ether, and carbon-fluorine bonds.
The presence of a strong absorption band for the amide carbonyl (C=O) group is a key diagnostic feature. The C-N stretching of the amide and the C-O-C stretching of the ether linkage would also be present. The C-F bonds will exhibit strong absorptions in the fingerprint region.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3200-3400 | Medium, Broad |
| C-H | Stretch | 2850-2960 | Medium |
| C=O (Amide) | Stretch | 1680-1720 | Strong |
| C-N | Stretch | 1250-1350 | Medium |
| C-O-C (Ether) | Stretch | 1050-1150 | Strong |
This table is based on standard IR absorption frequencies for the functional groups present in the molecule. vscht.czlibretexts.org
Chromatographic Methods
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile compounds. For this compound, a reversed-phase HPLC method would be a suitable approach. In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase.
The purity of the compound is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample will show a single major peak. Method development would involve optimizing the mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) or methanol) and the detector wavelength to achieve optimal separation and sensitivity.
Table 5: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
This table provides an example of a typical reversed-phase HPLC method that could be used for the analysis of this compound.
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is an ideal method for the analysis of thermally stable and volatile compounds. nih.gov In the context of this compound, GC can be used to detect and quantify volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.
A typical GC analysis would involve injecting a solution of the compound into a heated inlet, which vaporizes the sample. The vapor is then carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the analytes between the two phases. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
Table 6: Representative GC Conditions for Volatile Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
This table outlines a standard set of GC conditions suitable for the analysis of volatile organic compounds that may be present as impurities.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. nih.gov In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase). The separated spots are visualized, typically under UV light or by staining with a developing agent. The relative positions of the spots (Rf values) for the starting materials and the product allow for a qualitative assessment of the reaction's progress.
Table 7: Example TLC System for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |
| Visualization | UV light (254 nm) and/or Potassium Permanganate stain |
This table describes a common TLC setup that could be employed to monitor the synthesis of this compound.
X-ray Crystallographic Analysis for Absolute and Relative Stereochemistry
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal evidence of a molecule's absolute and relative stereochemistry. wikipedia.org The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate a three-dimensional electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
While a specific crystal structure for this compound is not publicly available, the analysis of closely related pyrrolidine (B122466) derivatives provides a clear framework for how such a study would be conducted and the nature of the data obtained. For instance, the crystallographic analysis of a substituted spiropyrrolidinetrione derivative, as reported in a study on Rh(III)-catalyzed spiro-cyclization, offers a pertinent example. acs.org In such an analysis, key crystallographic parameters are determined, which are essential for defining the crystal lattice and the molecular structure within it.
A hypothetical dataset for a crystalline form of a related pyrrolidin-2-one derivative is presented below to illustrate the type of information generated from an X-ray crystallographic study.
| Parameter | Value |
|---|---|
| Chemical Formula | C5H7F2NO2 |
| Formula Weight | 151.11 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.542 |
| b (Å) | 10.231 |
| c (Å) | 7.985 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (Å3) | 672.3 |
| Z | 4 |
| Calculated Density (g/cm3) | 1.492 |
This table represents hypothetical data for a related pyrrolidin-2-one derivative to illustrate the output of an X-ray crystallographic analysis.
The determination of the space group and the positions of the atoms within the unit cell allows for the unambiguous assignment of the relative stereochemistry of all chiral centers. Furthermore, through the application of anomalous dispersion, the absolute stereochemistry can be determined, which is crucial for chiral drug substances.
Integration of In-line Analytical Techniques for Reaction Monitoring and Optimization
Process Analytical Technology (PAT) has become an indispensable tool in modern pharmaceutical development and manufacturing. It enables real-time monitoring and control of critical process parameters (CPPs) and critical quality attributes (CQAs), leading to a deeper process understanding and more robust manufacturing processes. nih.gov For the synthesis of this compound, in-line spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy can be employed for real-time reaction monitoring. nih.govyoutube.comspectroscopyonline.com
These non-invasive techniques can be directly integrated into the reaction vessel via fiber-optic probes, providing continuous data on the concentration of reactants, intermediates, and the final product. youtube.com This real-time information is invaluable for determining reaction kinetics, identifying the reaction endpoint, and detecting any process deviations.
Consider the final cyclization step in the synthesis of a lactam, which can be monitored using in-line Raman spectroscopy. The progress of the reaction can be followed by tracking the decrease in the intensity of a characteristic Raman band of the starting material and the simultaneous increase in a band corresponding to the lactam product.
Below is a representative data table illustrating how in-line Raman spectroscopy could be used to monitor the formation of a lactam over time. The data shows the change in the relative concentration of the starting material and the product, as determined by the intensity of their respective characteristic Raman peaks.
| Time (minutes) | Starting Material (Relative Intensity) | Lactam Product (Relative Intensity) |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 15 | 0.78 | 0.22 |
| 30 | 0.55 | 0.45 |
| 45 | 0.32 | 0.68 |
| 60 | 0.15 | 0.85 |
| 75 | 0.05 | 0.95 |
| 90 | <0.01 | >0.99 |
This table provides a representative example of data that could be obtained from in-line Raman monitoring of a lactam formation reaction.
The data clearly indicates the progression of the reaction, with the starting material being consumed as the lactam product is formed. The reaction appears to be nearing completion at the 90-minute mark. This type of real-time data allows for precise determination of the optimal reaction time, preventing the formation of impurities due to prolonged reaction times or incomplete conversion. By implementing such PAT tools, the synthesis of this compound can be significantly optimized, ensuring a consistent and high-quality product.
Role in Chemical Synthesis and Advanced Materials Science
3-(Difluoromethoxy)pyrrolidin-2-one as a Versatile Synthetic Building Block
This compound is a functionalized heterocycle that serves as a valuable building block for the synthesis of more complex molecules. Its utility stems from the combination of the reactive γ-lactam ring and the property-modulating difluoromethoxy group. Chemical suppliers list enantiomerically pure forms, such as (R)-3-(Difluoromethoxy)pyrrolidin-2-one, indicating its availability for stereospecific synthesis. bldpharm.com
Physicochemical Properties of (R)-3-(Difluoromethoxy)pyrrolidin-2-one
| Property | Value |
|---|---|
| CAS Number | 2007909-95-5 |
| Molecular Formula | C₅H₇F₂NO₂ |
| Molecular Weight | 151.11 g/mol |
| Appearance | Data not available |
| Purity | Typically ≥97% |
The pyrrolidinone core is a prevalent feature in many biologically active compounds. The presence of the difluoromethoxy group at the 3-position makes this compound an attractive starting material or intermediate in medicinal chemistry. The lactam functionality can undergo various chemical transformations, such as N-alkylation, N-arylation, or ring-opening reactions, to generate a diverse array of derivatives.
The value of the (difluoromethoxy)pyrrolidine scaffold is evident from the synthesis of more elaborate structures used in drug discovery programs. For instance, related compounds like 3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one and 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine are documented as intermediates, highlighting the role of this fluorinated moiety in constructing complex molecular architectures designed to interact with biological targets. chemsrc.combldpharm.com The difluoromethoxy group often enhances metabolic stability and cell permeability, properties that are highly desirable in the development of new therapeutic agents.
The pyrrolidinone ring itself can be a precursor to other heterocyclic systems. For example, synthetic methodologies exist for the conversion of lactams into other nitrogen-containing rings. While specific examples starting from this compound are not extensively documented in public literature, general organic synthesis principles support its potential in this area. organic-chemistry.org
Furthermore, the synthesis of related fluorinated pyrrolidinones, such as 3,3-difluoro-2-pyrrolidone derivatives, has been a subject of academic research, underscoring the interest in this class of compounds. These syntheses often involve cyclization reactions that build the pyrrolidinone ring, a strategy that could be adapted to produce a variety of N-substituted derivatives of this compound for incorporation into larger, more complex heterocyclic frameworks. The development of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, which utilize substituted pyrrolidine (B122466) moieties, further illustrates the successful incorporation of such scaffolds into fused heterocyclic systems of significant biological interest. acs.org
Applications of Fluorinated Pyrrolidinones in Polymer Chemistry
The introduction of fluorine into polymers leads to materials with unique and valuable properties, including high thermal stability, chemical inertness, low dielectric constants, and low surface energy. researchgate.net While the direct use of this compound as a monomer is not widely reported, the properties of fluorinated pyrrolidinones make them attractive candidates for creating novel polymers.
Fluorinated polyimides are a class of high-performance polymers used extensively in the microelectronics and aerospace industries due to their excellent thermal stability, mechanical strength, and low dielectric properties. researchgate.netmdpi.com Typically, these polymers are synthesized from fluorinated dianhydrides or fluorinated diamines. nih.govmdpi.com
The incorporation of fluorinated groups, such as trifluoromethyl (-CF₃) or hexafluoroisopropylidene (-C(CF₃)₂-), into the polymer backbone disrupts chain packing and reduces intermolecular electronic polarization, which in turn lowers the material's dielectric constant and moisture absorption. researchgate.netmdpi.com Although not a conventional monomer for polyimides, a difluoromethoxy-substituted building block could theoretically be integrated into a polyimide structure, for instance, by converting the pyrrolidinone into a functionalized diamine. The resulting polymer would be expected to exhibit some of the beneficial properties associated with fluorination.
The specific attributes conferred by fluorine make it a powerful tool in polymer design. The difluoromethoxy group in this compound could impart a unique combination of properties to a polymer backbone. Pyrrolidone-based polymers, such as poly(N-vinylpyrrolidone) (PNVP), are well-known for their water solubility and biocompatibility. researchgate.net Functionalized acrylic monomers containing a pyrrolidinone group have been used to create well-defined homopolymers and stimulus-responsive block copolymers. researchgate.net
By analogy, a monomer derived from this compound could be used to create polymers with tailored characteristics. The fluorine content would be expected to increase hydrophobicity and thermal stability while potentially lowering the refractive index and dielectric constant compared to a non-fluorinated analogue.
Expected Properties Conferred by Fluorination to Polymers
| Property | Effect of Fluorine Incorporation | Reference |
|---|---|---|
| Thermal Stability | Increased due to the high strength of the C-F bond. | researchgate.net |
| Chemical Resistance | Enhanced inertness to solvents and corrosive chemicals. | researchgate.net |
| Dielectric Constant | Lowered due to reduced polarizability and increased free volume. | researchgate.netmdpi.com |
| Surface Energy | Reduced, leading to hydrophobicity and oleophobicity. | researchgate.net |
| Optical Transparency | Often improved, with low refractive index. | nih.gov |
Advanced Material Science Applications
The unique properties of fluorinated polymers make them indispensable in many areas of advanced materials science. dtic.mil Polymers derived from building blocks like this compound have potential applications in several high-performance sectors.
Materials with low dielectric constants are critical for the fabrication of next-generation microelectronics, enabling faster signal transmission and reducing power loss in integrated circuits. mdpi.com The development of novel fluorinated polyimides and other polymers is a key area of research for this application. researchgate.netnih.gov
Furthermore, the chemical resistance and thermal stability of fluoropolymers are exploited in creating durable coatings, seals, and membranes for the chemical processing and aerospace industries. Modified fluorinated polyimides that incorporate other functional units, such as polyhedral oligomeric silsesquioxane (POSS), have been developed for applications requiring resistance to atomic oxygen in low Earth orbit environments. dtic.mil The unique combination of a polar lactam ring and a fluorinated group could also lead to materials with interesting interfacial properties or for use in advanced separation technologies.
Use in Microelectronic Devices
While direct evidence for the use of this compound in microelectronics is not prominent in current research, the properties of analogous fluorinated polymers suggest potential applications. In the high-frequency and high-integration electronic packaging sector, materials with low dielectric constants are crucial for reducing signal transmission loss and improving signal integrity. mdpi.com The incorporation of fluorine into polymers, such as polyimides, is a well-established method for lowering the dielectric constant. mdpi.comnih.gov This reduction is attributed to the high electronegativity and large volume of fluorine atoms, which decrease electronic polarization and increase the free volume within the material. nih.gov
Fluorinated polymers also exhibit improved chemical stability, which is advantageous for materials used in the harsh environments of semiconductor manufacturing. mdpi.com Given that N-methyl-2-pyrrolidone is widely used as a solvent and cleaning agent in electronics manufacturing, a fluorinated analogue like this compound could serve as a monomer for creating specialty polymers or as a high-performance solvent with tailored properties for microelectronic fabrication processes.
Applications in Optical Devices
In the field of optical devices, the properties conferred by fluorination are highly desirable. Fluorinated polymers often exhibit low refractive indices, high optical transparency, and low surface energy. These characteristics are beneficial for applications such as anti-reflective coatings, optical fibers, and lenses. The low polarizability of the carbon-fluorine bond contributes to a lower refractive index, which is a key parameter in the design of optical components.
Furthermore, the hydrophobicity imparted by fluorine can be used to create self-cleaning or anti-fouling surfaces on optical devices. While specific applications of this compound in this area are not documented, its structure suggests it could be a precursor for polymers used in specialty optical coatings or materials where a combination of optical clarity and environmental resistance is required.
General Impact of Fluorine Introduction on Material Properties
The strategic incorporation of fluorine atoms into organic molecules profoundly influences their material properties. This is primarily due to the unique characteristics of the fluorine atom and the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, and the C-F bond is one of the strongest single bonds in organic chemistry, with a bond energy of approximately 485 kJ/mol. mdpi.com
Influence on Chemical and Thermal Stability
Table 1: Thermal Decomposition Temperatures of Selected Fluoropolymers This interactive table provides a summary of the thermal decomposition temperatures for various fluoropolymers.
| Polymer | Onset of Decomposition/Degradation (°C) | Key Decomposition Products |
|---|---|---|
| Polytetrafluoroethylene (PTFE) | ≥ 550 °C nih.gov | Tetrafluoroethylene nih.gov |
| Polyvinylidene fluoride (B91410) (PVDF) | ~400-500 °C nih.gov | Halogenated byproducts nih.gov |
Modifications of Dielectric Properties
Table 2: Dielectric Properties of Fluorinated vs. Non-Fluorinated Polymers This interactive table compares the dielectric properties of selected fluorinated and non-fluorinated polymers.
| Polymer Type | Example | Dielectric Constant (Dk) | Key Structural Feature |
|---|---|---|---|
| Non-Fluorinated Polyimide | Standard Polyimide | ~3.1 - 3.5 | Imide rings |
| Fluorinated Polyimide | 6FDA-based Polyimide | ~2.5 - 2.8 mdpi.com | Hexafluoroisopropylidene group |
| Non-Fluorinated Polymer | Polyethylene | ~2.25 | Hydrocarbon chains |
Control of Surface Energy and Hydrophobicity
Fluorinated surfaces are well-known for their low surface energy and resulting hydrophobicity and oleophobicity. dtic.mil This non-wettable characteristic arises from the weak intermolecular forces (specifically, low London dispersion forces) at the surface, which is a consequence of the low polarizability of the tightly held electrons in the C-F bonds. reddit.comreddit.com The introduction of fluorine-containing groups like -CF2- and -CF3 leads to surfaces with very low adhesion properties. reddit.com Molecular simulations have shown that the "fatness" of fluorocarbons, meaning they pack less densely on a surface, leads to poorer van der Waals interactions with water, thus enhancing hydrophobicity. reddit.comnih.gov
This effect is so pronounced that even a single monolayer of a fluorinated substance can impart these properties to a material. dtic.mil The difluoromethoxy group in this compound would contribute to lowering the surface energy of any material it is incorporated into, making it useful for creating water- and oil-repellent coatings, anti-graffiti surfaces, and friction-reducing materials. wikipedia.orgnih.gov
Table 3: Water Contact Angles for Various Surfaces This interactive table illustrates the effect of fluorination on surface hydrophobicity by comparing water contact angles.
| Surface Material | Typical Water Contact Angle (θ) | Level of Hydrophobicity |
|---|---|---|
| Glass (clean) | < 10° | Hydrophilic |
| Polyethylene | ~94° | Hydrophobic |
| Polytetrafluoroethylene (PTFE) | ~110-120° wikipedia.orgnih.gov | Highly Hydrophobic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
